Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2. It is a derivative of benzoic acid, featuring bromine, methyl, and trifluoromethyl substituents on the aromatic ring. This compound is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-4-methyl-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Reduction: The primary product is the corresponding alcohol.
Oxidation: The primary product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the methyl group is oxidized to a carboxylic acid through the addition of oxygen atoms.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-(trifluoromethyl)benzoate
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
- Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and trifluoromethyl groups makes it particularly useful in the synthesis of complex organic molecules, as these groups can be selectively modified under various reaction conditions.
Properties
IUPAC Name |
methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-5-7(10(12,13)14)3-6(4-8(5)11)9(15)16-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLBJHXGEARPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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